molecular formula C23H37NO5S B162732 11-trans Leukotriene E4

11-trans Leukotriene E4

Cat. No.: B162732
M. Wt: 439.6 g/mol
InChI Key: OTZRAYGBFWZKMX-DVFCZEDWSA-N
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Description

11-trans Leukotriene E4 is an isomer of Leukotriene E4, a cysteinyl leukotriene involved in inflammation. It is formed through the slow isomerization of the C-11 double bond of Leukotriene E4. This compound is known for its role in contracting guinea pig ileum and is equipotent to Leukotriene E4 in this regard .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-trans Leukotriene E4 involves the isomerization of Leukotriene E4. The process typically requires specific reaction conditions to facilitate the slow isomerization of the C-11 double bond .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound is available for scientific research purposes, indicating that it can be synthesized and purified on a laboratory scale .

Chemical Reactions Analysis

Types of Reactions: 11-trans Leukotriene E4 undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target products.

Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions may produce reduced derivatives.

Scientific Research Applications

11-trans Leukotriene E4 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the mechanisms of inflammation and the role of leukotrienes in various physiological and pathological processes. Additionally, it serves as a reference compound in pharmacological studies to evaluate the efficacy of leukotriene inhibitors and other related drugs .

Comparison with Similar Compounds

  • Leukotriene E4
  • Leukotriene C4
  • Leukotriene D4

Comparison: 11-trans Leukotriene E4 is unique due to its specific isomerization at the C-11 double bond, which distinguishes it from other leukotrienes. While it shares similar biological activities with Leukotriene E4, such as contracting guinea pig ileum, its structural differences may result in distinct pharmacological properties .

Properties

IUPAC Name

(5S,6R,7E,9E,11E,14Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9+,12-11+,16-13+/t19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZRAYGBFWZKMX-DVFCZEDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the metabolic pathway of Leukotriene C4, and how is 11-trans-LTE4 formed?

A1: The metabolism of LTC4 involves modifications of its tripeptide substituent. [, ] Initially, the enzyme γ-glutamyl transferase removes the N-terminal γ-glutamyl residue, resulting in Leukotriene D4 (LTD4). Subsequently, a membrane-bound dipeptidase found in the kidney and other tissues hydrolyzes the remaining peptide bond, eliminating the C-terminal glycine residue and forming Leukotriene E4 (LTE4). [] 11-trans-LTE4 is then formed as a metabolite of LTE4. []

Q2: What are the primary routes of excretion for LTC4 and its metabolites, including 11-trans-LTE4?

A2: Studies in guinea pigs have shown that intravenously administered LTC4 is primarily excreted in bile. [] In these animals, LTE4 and 11-trans-LTE4 undergo N-acetylation and are excreted as N-acetyl-LTE4 and N-acetyl-11-trans-LTE4 in feces. [, ] Human studies suggest that LTE4 is a urinary metabolite after intravenous LTC4 administration. []

Q3: Does the body produce 11-trans-LTE4 naturally, and if so, under what conditions?

A3: Yes, research indicates that 11-trans-LTE4 is produced endogenously during anaphylactic shock in guinea pigs. [] During anaphylaxis, biliary concentrations of 11-trans-LTE4 significantly increased, indicating its generation as a consequence of systemic anaphylaxis. []

Q4: What is the role of ω-oxidation in the metabolism of 11-trans-LTE4?

A4: Studies using rat liver microsomes revealed that both LTE4 and 11-trans-LTE4 undergo ω-oxidation. [] This process involves two sequential enzymatic reactions: ω-hydroxylation followed by oxidation to the corresponding carboxylic acid. This metabolic pathway leads to the formation of ω-hydroxy-11-trans-LTE4 and ω-carboxy-11-trans-LTE4. []

Q5: How does N-acetylation affect the metabolism of 11-trans-LTE4?

A5: N-acetylation, a common metabolic modification, influences the ω-oxidation of LTE4 and its metabolites. Research indicates that N-acetyl-LTE4 and N-acetyl-11-trans-LTE4 are also substrates for ω-oxidation in the liver, although at a slower rate compared to their non-acetylated counterparts. []

Q6: Can dietary intake influence the metabolic profile of individuals exposed to arsenic, and is there a link to 11-trans-LTE4?

A6: Research suggests a potential link between dietary nutrient intake, arsenic exposure, and 11-trans-LTE4 levels. A study analyzing the metabolic profiles of women exposed to different levels of arsenic found that the intake of nutrients involved in arsenic metabolism (methionine, vitamins B2, B6, B12, folate, and zinc) correlated with urinary 11-trans-LTE4 levels. [] This finding suggests that dietary interventions may modulate the metabolic response to arsenic exposure.

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